9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole is a heterocyclic compound that belongs to the imidazo[1,2-A]benzimidazole family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]benzimidazole core substituted with an allyl group at the 9th position and a biphenyl group at the 2nd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One efficient method involves the use of biphenyl-4-yl-substituted imidazo[1,2-A]benzimidazole derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including antimicrobial and antioxidant properties.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as protein tyrosine phosphatase and activate pathways like AMP-activated protein kinase. These interactions lead to various biological effects, including anti-inflammatory and antiplatelet activities .
Vergleich Mit ähnlichen Verbindungen
- 2-(Biphenyl-4-yl)imidazo[1,2-A]benzimidazole
- 9-Substituted imidazo[1,2-A]benzimidazole derivatives
Comparison: Compared to other similar compounds, 9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole exhibits unique properties due to the presence of the allyl group. This substitution enhances its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H19N3 |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H19N3/c1-2-16-26-22-10-6-7-11-23(22)27-17-21(25-24(26)27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15,17H,1,16H2 |
InChI-Schlüssel |
YGJCDDKFBRKRDU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.